Cas no 2138355-87-8 (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol)

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 2138355-87-8
- EN300-1128120
-
- インチ: 1S/C11H14N4O2/c1-15-8(4-5-12-15)9(16)6-10-13-11(14-17-10)7-2-3-7/h4-5,7,9,16H,2-3,6H2,1H3
- InChIKey: ZQAUBHQEBZOIFT-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C2=CC=NN2C)O)=NC(C2CC2)=N1
計算された属性
- せいみつぶんしりょう: 234.11167570g/mol
- どういたいしつりょう: 234.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 77Ų
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128120-1.0g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1128120-2.5g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 2.5g |
$2464.0 | 2023-10-26 | |
Enamine | EN300-1128120-1g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 1g |
$1256.0 | 2023-10-26 | |
Enamine | EN300-1128120-5g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 5g |
$3645.0 | 2023-10-26 | |
Enamine | EN300-1128120-10.0g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1128120-0.25g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 0.25g |
$1156.0 | 2023-10-26 | |
Enamine | EN300-1128120-0.5g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 0.5g |
$1207.0 | 2023-10-26 | |
Enamine | EN300-1128120-10g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 10g |
$5405.0 | 2023-10-26 | |
Enamine | EN300-1128120-5.0g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1128120-0.05g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 0.05g |
$1056.0 | 2023-10-26 |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-olに関する追加情報
2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Comprehensive Overview
The compound with CAS No 2138355-87-8, known as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a cyclopropyl group, a oxadiazole ring, and a pyrazole moiety. These functional groups contribute to its versatile chemical properties and potential applications in various industries.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The oxadiazole ring is known for its ability to act as a bioisostere, making it a valuable component in medicinal chemistry. Similarly, the pyrazole moiety is recognized for its potential to enhance the pharmacokinetic properties of molecules. The combination of these groups in the same molecule creates a highly functional structure that can be tailored for specific therapeutic applications.
One of the most notable aspects of this compound is its synthesis process. Researchers have developed innovative methods to construct the cyclopropyl group and integrate it into the larger molecular framework. These methods often involve multi-component reactions or transition metal-catalyzed processes, which are highly efficient and scalable. The ability to synthesize such complex structures with high precision has opened new avenues for exploring their chemical reactivity and biological activity.
From a materials science perspective, this compound has shown promise as a precursor for advanced materials. Its ability to form stable coordination complexes with metal ions makes it a candidate for applications in catalysis and sensor technology. Additionally, the presence of multiple heteroatoms in its structure enhances its electronic properties, which can be exploited in the development of new materials for energy storage and conversion.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the oxadiazole ring plays a critical role in stabilizing certain reactive intermediates, which could be harnessed for designing more efficient chemical reactions. Furthermore, molecular dynamics simulations have shed light on the conformational flexibility of this molecule, which is essential for understanding its interactions with biological targets.
In terms of biological activity, this compound has demonstrated selective binding affinity towards certain protein targets. Preliminary studies suggest that it may serve as a lead compound for developing novel therapeutic agents. Its ability to modulate key enzymatic pathways makes it an attractive candidate for further investigation in drug discovery programs.
The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's properties. Collaborative efforts between chemists, biologists, and materials scientists have paved the way for exploring its multifaceted applications. As research continues to unfold, this compound is expected to contribute to breakthroughs in both academic and industrial settings.
In conclusion, 2-(3-cyclopropyl-1,2,4-Oxadiazol-5-Yl)-1-(1-Methylpyrazol-Yl)ethan-Ol represents a prime example of how advanced synthetic techniques and interdisciplinary research can lead to innovative chemical entities with wide-ranging potential. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in the development of next-generation materials and therapeutics.
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